molecular formula C14H12N2O3S B14034303 1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL

1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL

Cat. No.: B14034303
M. Wt: 288.32 g/mol
InChI Key: RPNANOFCJNRGGK-UHFFFAOYSA-N
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Description

1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL is a heterocyclic compound featuring a fused pyrrolopyridine core with a tosyl (p-toluenesulfonyl) group at the 1-position and a hydroxyl group at the 5-position. The pyrrolo[3,2-B]pyridine scaffold combines aromatic pyrrole and pyridine rings, creating a planar, conjugated system. The tosyl group enhances steric bulk and introduces sulfonyl functionality, which can act as a protecting group or leaving group in synthetic applications. The hydroxyl group contributes to hydrogen bonding and polarity, influencing solubility and reactivity.

Properties

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4H-pyrrolo[3,2-b]pyridin-5-one

InChI

InChI=1S/C14H12N2O3S/c1-10-2-4-11(5-3-10)20(18,19)16-9-8-12-13(16)6-7-14(17)15-12/h2-9H,1H3,(H,15,17)

InChI Key

RPNANOFCJNRGGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=O)N3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL typically involves:

  • Construction of the pyrrolo[3,2-b]pyridine core.
  • Introduction of the hydroxyl group at the 5-position.
  • Protection of the pyrrole nitrogen with a tosyl group.

The preparation routes often rely on multi-step sequences involving halogenation, nucleophilic substitution, oxidation, and protection reactions.

Synthesis of the Pyrrolo[3,2-b]pyridine Core

The pyrrolo[3,2-b]pyridine framework can be synthesized via cyclization reactions starting from appropriately substituted pyridine derivatives. For example, 3-bromo-1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized by reacting 3-bromo-1H-pyrrolo[2,3-b]pyridine precursors under controlled conditions with halogenating agents or via palladium-catalyzed cross-coupling reactions.

Introduction of the Hydroxyl Group at the 5-Position

The hydroxyl group at the 5-position can be introduced by nucleophilic addition to an aldehyde intermediate or by oxidation of a benzylic alcohol precursor. One reported method involves:

  • Formylation of a brominated azaindole intermediate (via Duff reaction) to yield a 3-formyl-5-bromo-azaindole.
  • Subsequent nucleophilic addition of phenylmagnesium bromide to the aldehyde to form a secondary alcohol.
  • Oxidation of this benzylic alcohol to the corresponding ketone.
  • Finally, alkaline deprotection yields the hydroxylated pyrrolo[2,3-b]pyridine derivative.

Tosylation of the Pyrrole Nitrogen

Protection of the pyrrole nitrogen with the tosyl group is achieved by reacting the free pyrrole nitrogen with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as sodium hydride or triethylamine. This step is crucial to stabilize the molecule and facilitate further functionalization. For example, the pyrrole nitrogen of 3-bromo-5-bromo-azaindole derivatives was tosylated using sodium hydride and tosyl chloride, yielding the 1-tosylated product.

Representative Synthetic Procedure

A typical synthetic sequence for 1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL can be summarized as follows:

Step Reagents/Conditions Description
1 Starting pyrrolo[3,2-b]pyridine derivative Halogenation or formylation to introduce reactive groups at position 5
2 Phenylmagnesium bromide (Grignard reagent) Nucleophilic addition to aldehyde intermediate to form secondary alcohol
3 Manganese dioxide (MnO2) oxidation Conversion of benzylic alcohol to ketone
4 Alkaline deprotection (e.g., NaOH) Removal of protecting groups to yield hydroxyl functionality
5 Tosyl chloride, base (NaH or Et3N) Tosylation of pyrrole nitrogen to afford 1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL

Detailed Research Discoveries and Data

Reaction Yields and Purity

  • Tosylation reactions generally proceed with high yields (>80%) under mild conditions.
  • Purification is commonly achieved by silica gel chromatography or recrystallization.
  • Analytical reverse-phase HPLC confirms purities above 95% for the final products.

Optimization Notes

  • The choice of base and solvent critically affects tosylation efficiency; sodium hydride in tetrahydrofuran (THF) or triethylamine in dichloromethane (DCM) are preferred.
  • Protection of the pyrrole nitrogen prior to oxidation or other sensitive steps prevents side reactions.
  • Microwave-assisted Suzuki cross-coupling has been employed to improve reaction times and yields in related pyrrolo[3,2-c]pyridine derivatives, which may be adapted for this compound class.

Summary Table of Key Preparation Methods

Method Key Steps Advantages Reference
Formylation → Grignard addition → Oxidation → Tosylation Duff formylation, phenylmagnesium bromide addition, MnO2 oxidation, NaH/tosyl chloride tosylation High regioselectivity, good yields, well-characterized intermediates ,
Halogenation → Suzuki cross-coupling → Tosylation Halogenation at pyrrolo core, palladium-catalyzed Suzuki coupling, tosyl protection Versatile for aryl substitutions, microwave-assisted acceleration ,
Direct tosylation of pyrrolo[3,2-b]pyridine derivatives Treatment with tosyl chloride and base Simple, efficient N-protection step

Chemical Reactions Analysis

Types of Reactions

1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyridine N-oxide, while reduction may produce a de-tosylated pyrrolo[3,2-B]pyridine.

Scientific Research Applications

1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL, the following structurally related compounds are analyzed:

Structural and Physicochemical Comparisons

Compound Name Core Structure Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups
1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL Pyrrolo[3,2-B]pyridine C16H16N2O3S ~332.38 Tosyl (1-position), -OH (5-position) Sulfonyl, hydroxyl
2-Methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol Pyrrolo[2,3-b]pyridine C17H28N2OSi 304.50 Triisopropylsilyl (1-position), methyl (2-position) Silyl ether, methyl
5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Pyrrolo[3,2-d]pyrimidine C7H7N3O 149.15 Methyl (5-position), ketone (4-position) Pyrimidinone, methyl
5-(1-methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2-ol Dihydropyrrole-Pyridine C10H12N2O 176.22 Methyl (1-pyrrole), -OH (2-pyridine) Dihydropyrrole, hydroxyl

Key Observations:

Core Heterocycle Differences: The target compound and share pyrrolopyridine cores but differ in substitution patterns ([3,2-B] vs. [2,3-b]) and functional groups. The [3,2-B] configuration in the target compound alters electronic conjugation compared to [2,3-b] in . ’s pyrrolopyrimidinone core introduces a pyrimidinone ring, which is more electron-deficient due to the ketone group, contrasting with the hydroxylated pyridine in the target compound . features a partially saturated dihydropyrrole ring, reducing aromaticity and increasing flexibility compared to the fully conjugated target compound .

The hydroxyl group at position 5 in the target compound offers hydrogen-bonding capability, similar to the hydroxyl in but positioned differently (5 vs. 2 on pyridine) .

Molecular Weight and Solubility :

  • The target compound’s higher molar mass (~332 g/mol) compared to (149 g/mol) and (176 g/mol) suggests reduced solubility in polar solvents, mitigated partially by its hydroxyl group .

Pharmacological and Material Relevance

  • Drug Discovery : The hydroxyl and sulfonyl groups in the target compound could enhance interactions with biological targets (e.g., kinases), whereas the dihydropyrrole in may improve membrane permeability .
  • Materials Science : The planar structure of the target compound’s core may support π-π stacking in conductive materials, contrasting with the bulkier silyl group in , which could disrupt crystallinity .

Q & A

Q. What are the optimal synthetic routes for 1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL, and how can reaction conditions be tailored to improve yield?

The synthesis of pyrrolo-pyridine derivatives often involves multi-step reactions. For example, the tosylation of the pyrrolo-pyridine core can be achieved using p-toluenesulfonyl chloride (TsCl) under basic conditions (e.g., NaH or Et3_3N in THF) . Key considerations include:

  • Temperature control : Tosylation reactions typically proceed at 0°C to room temperature to minimize side reactions.
  • Protecting group strategies : The hydroxyl group at position 5 may require protection (e.g., silylation or acetylation) prior to tosylation to prevent undesired substitutions .
  • Purification : Column chromatography using gradients of ethyl acetate/hexane or reverse-phase HPLC is recommended for isolating the pure product .

Q. How can researchers validate the structural integrity of 1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL post-synthesis?

Advanced analytical techniques are critical:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR can confirm the presence of the tosyl group (aromatic protons at ~7.6 ppm) and pyrrolo-pyridine core (distinct coupling patterns for fused rings) .
  • High-resolution mass spectrometry (HRMS) : Accurately verifies the molecular ion peak (e.g., [M+H]+^+) with <5 ppm error .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, particularly if the compound crystallizes in a suitable solvent system .

Q. What are the recommended storage and handling protocols to maintain compound stability?

  • Storage : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the tosyl group or oxidation of the pyrrolo-pyridine ring .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Monitor for decomposition via TLC or LC-MS during long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of 1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL?

  • Core modifications : Replace the tosyl group with other sulfonates (e.g., mesyl or nosyl) to evaluate steric/electronic effects on target binding .
  • Positional isomerism : Synthesize and compare analogs with substituents at positions 3, 4, or 6 to identify pharmacophoric hotspots .
  • Biological assays : Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., cancer cell lines) to correlate structural changes with activity .

Q. What computational methods are effective for predicting the reactivity and stability of this compound in complex reaction environments?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess susceptibility to hydrolysis or oxidation at the tosyl-pyrrolo junction .
  • Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., protein active sites) to guide rational design .
  • QSPR models : Correlate substituent properties (e.g., Hammett constants) with experimental stability data .

Q. How can researchers resolve contradictions in spectroscopic data arising from tautomerism or polymorphism?

  • Variable-temperature NMR : Detect tautomeric equilibria (e.g., keto-enol shifts) by analyzing peak splitting or coalescence at elevated temperatures .
  • Powder X-ray diffraction (PXRD) : Identify polymorphic forms and correlate with solubility or stability profiles .
  • Dynamic HPLC : Use chiral columns to separate enantiomers or conformers if unexpected peaks arise during analysis .

Q. What strategies mitigate side reactions during functionalization of the pyrrolo-pyridine core?

  • Directed ortho-metalation : Use directing groups (e.g., amides) to control regioselectivity during halogenation or cross-coupling reactions .
  • Protecting group synergy : Temporarily block reactive sites (e.g., NH of pyrrole) to prevent over-functionalization .
  • Catalytic optimization : Screen palladium/ligand systems (e.g., Pd(PPh3_3)4_4 with SPhos) for Suzuki-Miyaura couplings to minimize homocoupling byproducts .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationTosylation with TsCl/NaH, column chromatography
Structural Validation1^1H/13^{13}C NMR, HRMS, X-ray crystallography
Stability AnalysisDFT calculations, variable-temperature NMR
Biological ProfilingKinase assays, MD simulations

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